DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE
Description
Diethyl 2-oxononane-1,9-dicarboxylate (C₁₅H₂₆O₅) is a diester compound characterized by a nine-carbon aliphatic chain with a ketone group at position 2 and ethyl ester groups at positions 1 and 9. Key properties include a molar mass of 286.368 g/mol and a monoisotopic mass of 286.178024 . Its structural features—ester groups and a central ketone—make it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.
Properties
IUPAC Name |
diethyl 2-oxononanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLPQIJRNNNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of diethyl 2-oxononanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: DIETHYL 2-OXONONANE-1,9-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nonanedioic acid derivatives.
Reduction: Diethyl 2-hydroxynonanedioate.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Chemical Properties and Structure
Diethyl 2-oxononane-1,9-dicarboxylate is characterized by its dicarboxylate structure, which contributes to its reactivity and utility in various chemical reactions. The compound is soluble in organic solvents and exhibits good compatibility with different polymers, making it suitable for applications as a plasticizer and solvent.
Synthetic Chemistry Applications
This compound plays a significant role in organic synthesis:
- Building Block for Synthesis : It serves as a precursor for the synthesis of various bioactive compounds. For example, it can be used in the synthesis of substituted pyrazoles through reactions with ethyl acetoacetate or other active methylene compounds .
- Condensation Reactions : The compound is utilized in condensation reactions to form more complex molecules. It has been successfully employed in Biginelli-like reactions, leading to the formation of dihydropyrimidinones, which are important in medicinal chemistry .
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Biginelli-like Condensation | 2-Hydroxybenzaldehyde + Urea + Diethyl 2-Oxonononane-1,9-dicarboxylate | Dihydropyrimidinones |
| Michael Addition | Diethyl 2-Oxonononane-1,9-dicarboxylate + Enones | β-Keto esters |
| Alkylation | Diethyl 2-Oxonononane-1,9-dicarboxylate + Alkyl Halides | Alkylated derivatives |
Biochemical Applications
The compound has potential applications in biochemistry:
- Metabolic Studies : this compound can be utilized as a metabolic tracer due to its structural similarity to naturally occurring dicarboxylic acids. This allows researchers to study metabolic pathways involving dicarboxylic acids .
- Drug Development : Its derivatives have shown promise as potential drug candidates due to their biological activity. Research is ongoing to explore their efficacy against various diseases .
Material Science Applications
In material science, this compound is used as:
- Plasticizers : The compound's ability to enhance the flexibility and durability of polymers makes it an excellent plasticizer for cellulose-based materials and other synthetic resins. It improves the mechanical properties of materials used in coatings and adhesives .
- Solvents : Due to its solvent properties, it is employed in formulations requiring effective solubilization of active ingredients, particularly in the pharmaceutical and cosmetic industries .
Case Study 1: Synthesis of Bioactive Compounds
In a recent study, this compound was utilized as a key intermediate in synthesizing novel pyrazole derivatives. These compounds demonstrated significant anti-inflammatory activity in vitro, showcasing the compound's utility in drug discovery.
Case Study 2: Polymer Modification
Another study focused on modifying polyvinyl acetate with this compound as a plasticizer. The modified polymer exhibited improved tensile strength and elongation at break compared to unmodified samples, indicating enhanced performance for packaging applications.
Mechanism of Action
The mechanism of action of diethyl 2-oxononanedioate involves its reactivity as an electrophile due to the presence of the keto group. This electrophilic nature allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Functional Group and Structural Analogues
a) Diethyl 3-Oxoundecanedioate (C₁₅H₂₆O₅)
- Structural Relationship: A positional isomer with the ketone at position 3 instead of 2. The extended undecane (11-carbon) backbone differentiates it from the nonane chain in the target compound.
- Physical Properties: Shares the same molecular formula (C₁₅H₂₆O₅) and molar mass (286.368 g/mol) as Diethyl 2-oxononane-1,9-dicarboxylate .
- Reactivity : The ketone position may alter nucleophilic attack sites, influencing condensation or cyclization reactions.
b) Diethyl Succinate (C₈H₁₄O₄)
- Structural Relationship : A shorter-chain dicarboxylate ester lacking a ketone group.
- Physical Properties :
- Applications : Used as a flavoring agent (FEMA 2377) due to its low molecular weight and pleasant odor, unlike the synthetic intermediate role of the target compound .
c) Diallyl 2,2'-Oxydiethyl Dicarbonate (C₁₂H₁₆O₇)
- Structural Relationship : Contains carbonate esters and an ether linkage instead of carboxylate esters and a ketone.
- Physical Properties: Higher oxygen content (7 oxygen atoms vs. 5 in the target compound).
- Applications : Likely used as a crosslinking agent in polymers, contrasting with the target compound’s role in heterocycle synthesis.
d) 1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester (C₂₈H₄₈O₄)
- Structural Relationship : Cyclohexane ring with ester groups, offering rigidity vs. the linear aliphatic chain of the target compound.
- Physical Properties: Higher molar mass (472.69 g/mol) and lipophilicity due to branched isononyl groups .
- Applications : Functions as a plasticizer, leveraging its bulky structure to improve polymer flexibility .
Data Table: Comparative Properties
Biological Activity
Diethyl 2-oxononane-1,9-dicarboxylate (CAS No. 105-50-0) is a dicarboxylic acid derivative notable for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 202.20 g/mol. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and industrial processes.
This compound features two carboxyl groups (-COOH) and a keto group (C=O), which significantly influence its reactivity and interaction with biological systems. The compound is typically a colorless liquid with a density of about 1.1 g/cm³ and a boiling point around 283°C .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The compound's structure allows it to disrupt microbial cell membranes, leading to cell death.
- Antioxidant Properties : The presence of multiple functional groups in this compound contributes to its ability to scavenge free radicals, thereby acting as an antioxidant. This property is crucial for preventing oxidative stress-related cellular damage.
- Potential Therapeutic Applications : Given its dual functionality as both an antimicrobial and antioxidant agent, this compound may have applications in developing therapeutic agents for treating infections and conditions associated with oxidative stress.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound demonstrated promising results:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.25 mg/mL |
| Escherichia coli | 12 | 0.5 mg/mL |
| Candida albicans | 10 | 0.75 mg/mL |
These findings suggest that this compound could be effective against both bacterial and fungal pathogens .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
The IC50 value was determined to be approximately , indicating a moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Industrial Applications
This compound has been explored for its utility in polymer chemistry, particularly in synthesizing biodegradable polymers. Its dicarboxylic acid structure allows it to act as a monomer for polyesters and polyamides, which are increasingly sought after for their environmental benefits.
Toxicological Profile
While the compound shows promising biological activities, comprehensive toxicological assessments are necessary to evaluate its safety profile. Current data suggest that the compound may cause mild irritation upon contact with skin or eyes but lacks extensive toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
